

# 4-(3-Chlorophenoxymethyl)phenylboronic acid solubility data

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## Compound of Interest

Compound Name: 4-(3-Chlorophenoxymethyl)phenylboronic acid

Cat. No.: B577821

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An In-depth Technical Guide to the Solubility of **4-(3-Chlorophenoxymethyl)phenylboronic Acid**

**Authored by: A Senior Application Scientist**

## Foreword: Navigating the Solubility Landscape of a Novel Boronic Acid

To the researchers, scientists, and drug development professionals delving into the potential of **4-(3-Chlorophenoxymethyl)phenylboronic acid**, this guide serves as a foundational pillar for understanding and determining a critical physicochemical parameter: its solubility. In the realm of medicinal chemistry and materials science, the utility of a boronic acid is intrinsically linked to its behavior in various solvent systems. Solubility governs not only the feasibility of synthetic reactions and purifications but also dictates formulation strategies for downstream applications.

While specific, quantitative solubility data for **4-(3-Chlorophenoxymethyl)phenylboronic acid** is not yet extensively documented in publicly available literature, this guide will equip you with the necessary theoretical framework, practical experimental protocols, and an understanding of the nuanced behavior of related phenylboronic acid analogs. We will explore the factors influencing the solubility of this class of compounds and provide you with the tools to generate reliable and reproducible solubility data in your own laboratory settings.

## Physicochemical Profile of 4-(3-Chlorophenoxymethyl)phenylboronic Acid

A comprehensive understanding of a molecule's structure is paramount to predicting its solubility. **4-(3-Chlorophenoxymethyl)phenylboronic acid** is a substituted phenylboronic acid with the following key structural features that are anticipated to influence its solubility:

- **The Boronic Acid Moiety (-B(OH)<sub>2</sub>):** This functional group is capable of hydrogen bonding, both as a donor and an acceptor. It is also a weak Lewis acid. The presence of two hydroxyl groups suggests potential for aqueous solubility, although this can be significantly influenced by the rest of the molecule.
- **The Phenyl Ring:** This aromatic core is hydrophobic and will generally decrease aqueous solubility while favoring solubility in organic solvents.
- **The Ether Linkage (-O-CH<sub>2</sub>-):** The ether group can act as a hydrogen bond acceptor, potentially increasing solubility in polar protic solvents.
- **The Chlorophenyl Group:** The chlorine atom is an electron-withdrawing group that can influence the acidity of the boronic acid. The overall lipophilicity of this substituent will likely decrease aqueous solubility.

Table 1: Physicochemical Identifiers for **4-(3-Chlorophenoxymethyl)phenylboronic acid**

Property	Value	Source
CAS Number	1256358-75-4	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>13</sub> H <sub>12</sub> BClO <sub>3</sub>	<a href="#">[1]</a>
Molecular Weight	262.5 g/mol	<a href="#">[1]</a>

## Foundational Principles: Solubility of Phenylboronic Acids

The solubility of phenylboronic acids is a complex interplay of intermolecular forces between the solute and the solvent. Generally, phenylboronic acid itself exhibits moderate solubility in

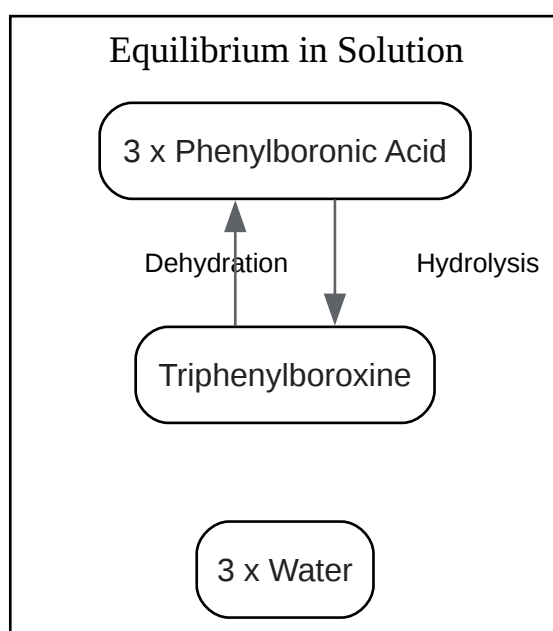
polar organic solvents and is poorly soluble in nonpolar solvents like hexanes.[3] For substituted phenylboronic acids, the nature and position of the substituent can dramatically alter solubility.

## Solvent Polarity and Hydrogen Bonding

Polar solvents, particularly those capable of hydrogen bonding, are generally effective at solvating boronic acids. Ethers and ketones have been shown to be good solvents for phenylboronic acid.[4][5][6] This is due to their ability to act as hydrogen bond acceptors for the boronic acid's hydroxyl groups.

## The Challenge of Boroxine Formation

A significant consideration when working with boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines. This is an equilibrium process that can be influenced by solvent and temperature.[7] The formation of the less polar boroxine can complicate solubility studies and affect the accuracy of analytical measurements.



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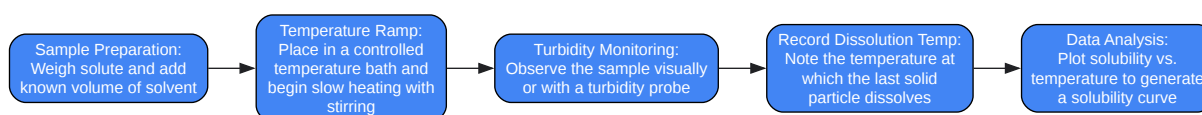
Caption: Equilibrium between a phenylboronic acid and its corresponding boroxine.

# Experimental Determination of Solubility: A Step-by-Step Protocol

Given the lack of published data for **4-(3-Chlorophenoxymethyl)phenylboronic acid**, an experimental approach is necessary. The dynamic (turbidity) method is a reliable technique for determining the solubility of boronic acids in various solvents.<sup>[4][5][6][7]</sup>

## The Dynamic Method Workflow

This method involves preparing a series of vials with known concentrations of the solute in the solvent of interest. The temperature is then gradually increased until the solid completely dissolves, and this temperature is recorded.



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Caption: Workflow for the dynamic method of solubility determination.

## Detailed Experimental Protocol

Materials:

- **4-(3-Chlorophenoxymethyl)phenylboronic acid**
- A selection of analytical grade solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, tetrahydrofuran, dimethyl sulfoxide)
- Sealed, screw-cap vials
- Magnetic stir bars
- Controlled temperature bath with a calibrated thermometer or temperature probe

- Analytical balance

Procedure:

- Preparation of Samples:
  - Accurately weigh a specific amount of **4-(3-Chlorophenoxymethyl)phenylboronic acid** into a series of vials.
  - Add a precise volume of the chosen solvent to each vial to create a range of concentrations.
  - Add a small magnetic stir bar to each vial and seal it tightly.
- Solubility Measurement:
  - Place the vials in the temperature-controlled bath.
  - Begin stirring at a constant rate to ensure good mixing.
  - Slowly increase the temperature of the bath (e.g., 1-2 °C every 10 minutes) to allow the system to reach equilibrium.
  - Carefully observe each vial. The dissolution temperature is the point at which the solution becomes completely clear, with no visible solid particles remaining.
  - Record the temperature for each concentration.
- Data Analysis and Reporting:
  - Plot the concentration of **4-(3-Chlorophenoxymethyl)phenylboronic acid** against the corresponding dissolution temperature.
  - This plot represents the solubility curve for the compound in the specific solvent.
  - The data can be presented in a table format, as shown below.

Table 2: Template for Reporting Experimental Solubility Data

Solvent	Temperature (°C)	Solubility (mg/mL)	Molar Solubility (mol/L)
e.g., Acetone	25	Experimental Value	Calculated Value
e.g., Acetone	40	Experimental Value	Calculated Value
e.g., Water	25	Experimental Value	Calculated Value
e.g., Water	40	Experimental Value	Calculated Value

## Analytical Considerations for Boronic Acid Solubility Studies

The analysis of boronic acids can be challenging due to their labile nature.[8] Traditional chromatographic methods may show poor peak shape or evidence of hydrolysis. Non-aqueous capillary electrophoresis (NACE) has been shown to be a suitable technique for the accurate quantification of boronic acids and their corresponding esters.[8] When determining solubility, especially in aqueous media, it is crucial to consider the potential for degradation and to use analytical methods that can distinguish between the acid and its potential byproducts.

## Predictive Insights from Structurally Similar Compounds

While awaiting experimental data, we can draw inferences from the known solubility of related compounds.

- Phenylboronic Acid: Has a reported aqueous solubility of around 10 g/L at 20 °C.[3] It is soluble in polar organic solvents like diethyl ether and ethanol.[3]
- 4-Chlorophenylboronic Acid: Described as having some solubility in water and being soluble in strong polar organic solvents like DMSO.[9]
- Substituted Phenylboronic Acids: Studies on various substituted phenylboronic acids have shown that the introduction of hydrophobic groups, such as isobutoxy or trifluoromethyl groups, generally decreases aqueous solubility compared to the parent phenylboronic acid. [10][11]

Based on these trends, it is reasonable to hypothesize that **4-(3-Chlorophenoxymethyl)phenylboronic acid** will exhibit limited solubility in water and good solubility in polar aprotic solvents like THF, acetone, and DMSO. Its solubility in alcohols will likely be moderate to good.

## Conclusion

This technical guide provides a comprehensive framework for approaching the solubility determination of **4-(3-Chlorophenoxymethyl)phenylboronic acid**. While specific data for this compound is not yet readily available, the principles governing the solubility of phenylboronic acids, coupled with the detailed experimental protocol provided, empower researchers to generate this critical data. A thorough understanding of the compound's structural features and the potential for boroxine formation is essential for accurate and reproducible results. The insights gained from these studies will be invaluable for the successful application of **4-(3-Chlorophenoxymethyl)phenylboronic acid** in drug discovery and development.

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